molecular formula C21H30ClNO3S B591747 25T4-NBOMe (hydrochloride) CAS No. 1566571-73-0

25T4-NBOMe (hydrochloride)

Cat. No. B591747
M. Wt: 411.985
InChI Key: JJPMHWMYUDTAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25T4-NBOMe (hydrochloride) is a derivative of 2C-T-4, characterized by the addition of a benzyl-methoxy (BOMe) group to the amine . The physiological and toxicological effects of this designer drug have not been investigated, although there is a case report of 2C-T-4 causing acute psychosis .


Molecular Structure Analysis

The molecular formula of 25T4-NBOMe (hydrochloride) is C21H29NO3S • HCl . The InChI code is InChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H .


Physical And Chemical Properties Analysis

25T4-NBOMe (hydrochloride) is a crystalline solid . It has a molecular weight of 412.0 . It is soluble in DMF, DMSO, and Ethanol .

Scientific Research Applications

1. Analysis and Detection Methods

  • Analysis on Blotter Paper : 25T4-NBOMe (hydrochloride) and similar NBOMe derivatives are often found on blotter paper. Direct Analysis in Real Time AccuTOF(TM) mass spectrometry and high-performance liquid chromatography triple quadrupole mass spectrometry are used for screening and quantifying these substances (Poklis et al., 2015).
  • Characterization of Metabolism : The metabolism of 25I-NBOMe, a related compound, involves enzymes like cytochrome P450 (CYP3A4 and CYP2D6). Understanding these pathways is crucial for developing clinical and forensic analysis methods (Nielsen et al., 2017).

2. Pharmacological and Toxicological Profile

  • Pharmacological Effects : NBOMe compounds, including 25T4-NBOMe, are potent serotonin 5-HT2A receptor agonists. They produce effects similar to other serotonergic hallucinogens but have higher negative effects and offer greater 'value for money' (Lawn et al., 2014).
  • Metabolic Fate : Studies on similar NBOMe compounds show primary metabolism routes like demethylation and hydroxylation. These insights are vital for clinical treatment and toxicological investigations (Leth-Petersen et al., 2016).

3. Clinical and Forensic Relevance

  • Clinical Toxicology : Cases of acute toxicity and fatalities associated with NBOMe compounds underscore the importance of including these substances in routine drugs-of-abuse screening and developing rapid immunoassay screening tests (Wood et al., 2015).
  • Electrochemical Analysis for Forensic Application : Techniques like Square Wave Voltammetry have been developed for the detection of NBOMes in forensic samples, showcasing the need for fast and sensitive methods in drug abuse investigations (Oiye et al., 2017).

Safety And Hazards

The physiological and toxicological effects of this designer drug have not been investigated . Therefore, it should be handled with caution. It is intended for forensic and research applications and is not for human or veterinary use .

properties

IUPAC Name

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPMHWMYUDTAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342533
Record name 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25T4-NBOMe (hydrochloride)

CAS RN

1566571-73-0
Record name 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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